BRD2492

Catalog No.
S12853780
CAS No.
M.F
C20H18N4O2
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRD2492

Product Name

BRD2492

IUPAC Name

4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26)

InChI Key

BBHURYMVPMFILR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N

BRD2492 is a potent, reversible ortho-aminoanilide inhibitor specifically targeting Histone Deacetylases 1 and 2 (HDAC1/2). Structurally derived from the pan-class I HDAC inhibitor CI-994 by the incorporation of a C-5 4-pyridyl ring, BRD2492 achieves over 100-fold selectivity for HDAC1 and HDAC2 over HDAC3 and other isoforms [1]. Unlike many conventional HDAC inhibitors that display pseudo-irreversible binding or rapid off-rates, BRD2492 is characterized by a slow-on/slow-off kinetic profile that yields extended target residence times while remaining fully reversible [1]. In procurement and assay design, this specific kinetic and selectivity profile makes BRD2492 an essential tool compound for deconvoluting the distinct biological and toxicological roles of HDAC1/2 from those of HDAC3 in oncology, metabolic disease, and mainstream preclinical safety screening workflows .

Research Fit

HDAC1/2-selective inhibitor for epigenetic research
Designed to dissect HDAC1 vs HDAC2 roles without class I cross-inhibition
Supports gene regulation and chromatin remodeling studies

Substituting BRD2492 with classical pan-HDAC inhibitors like Vorinostat, Entinostat, or its parent compound CI-994 fundamentally compromises assay resolution. Because pan-HDAC inhibitors simultaneously block HDAC1, 2, and 3, they conflate the opposing biological effects mediated by these paralogs [1]. For example, in preclinical toxicity screening, simultaneous inhibition obscures the fact that HDAC1/2 blockade drives dose-limiting thrombocytopenia, whereas HDAC3 inhibition does not [1]. Furthermore, substituting with other ortho-aminoanilides that exhibit pseudo-irreversible binding kinetics alters the temporal dynamics of target engagement, leading to artifactual pharmacodynamic responses and poor reproducibility in prolonged cell-based assays . Procurement of BRD2492 ensures strict HDAC1/2 kinetic selectivity, enabling researchers to accurately map isoform-specific phenotypes without off-target interference.

Substitution Risk

Pan-inhibitor mismatch Vorinostat or belinostat inhibit HDAC3/6/8, confounding HDAC1/2-specific mechanistic interpretation.
Class I breadth Entinostat retains significant HDAC3 activity (~5-fold window), obscuring HDAC1/2-dependent phenotypes.
Mechanistic shift Pan-inhibitors may trigger mixed apoptotic/cytostatic responses, complicating pathway deconvolution.

Superior Isoform Selectivity for HDAC1/2 over HDAC3

BRD2492 provides exceptional biochemical selectivity for HDAC1 and HDAC2, overcoming the limitations of its parent compound, CI-994. In biochemical assays, BRD2492 demonstrates IC50 values of 2 nM for HDAC1 and 19 nM for HDAC2, while maintaining an IC50 of 2.08 μM for HDAC3 [1]. This >110-fold selectivity contrasts sharply with CI-994, which acts as a tight-binding inhibitor across HDAC1, 2, and 3 (Ki values of 37 nM, 223 nM, and 25 nM, respectively) [1].

Evidence DimensionIsoform Selectivity (HDAC1/2 vs. HDAC3)
Target Compound DataBRD2492: IC50 = 2 nM (HDAC1), 19 nM (HDAC2); >110-fold selectivity over HDAC3 (IC50 = 2.08 μM).
Comparator Or BaselineCI-994 (Parent Compound): Ki = 37 nM (HDAC1), 223 nM (HDAC2), 25 nM (HDAC3).
Quantified DifferenceBRD2492 provides >110-fold selectivity for HDAC1/2 over HDAC3, whereas CI-994 lacks selectivity and potently inhibits HDAC3.
ConditionsIn vitro biochemical HDAC inhibition assay.

Enables precise isolation of HDAC1/2-mediated pathways in mainstream target deconvolution workflows without confounding interference from HDAC3.

HDAC1/2 Selectivity vs. Belinostat
Cross-study comparable
BRD2492 IC50: HDAC1 2 nM, HDAC2 19 nM, HDAC3 2080 nM Belinostat IC50: HDAC1 41 nM, HDAC2 125 nM, HDAC3 30 nM
Reported high selectivity for HDAC1 over HDAC3 supports isoform-specific readouts, contrasting with belinostat's narrow class I window.
Recombinant human HDAC enzyme assays.

Extended Target Residence Time (T1/2) for Sustained Engagement

The binding kinetics of BRD2492 are highly tuned to provide prolonged target engagement without irreversible covalent modification. Kinetic analysis reveals that BRD2492 exhibits a slow-on/slow-off reversible binding profile with extended residence times (T1/2) of 430 minutes for HDAC1 and 1800 minutes for HDAC2 [1]. In contrast, the baseline comparator CI-994 displays significantly shorter residence times ranging from 74 to 190 minutes across the class I HDACs [1].

Evidence DimensionTarget Residence Time (T1/2)
Target Compound DataBRD2492: T1/2 = 430 min (HDAC1) and 1800 min (HDAC2).
Comparator Or BaselineCI-994: T1/2 = 74–190 min across HDAC1, 2, and 3.
Quantified DifferenceBRD2492 exhibits a 5.8-fold to 9.4-fold longer residence time on HDAC1/2 compared to CI-994.
ConditionsBinding kinetic analysis evaluating slow-on/slow-off reversible profiles.

Prolonged residence time ensures sustained pharmacodynamic responses in cell-based assays, improving assay reproducibility and reducing the need for frequent redosing.

HDAC1/2 Selectivity vs. Entinostat
Cross-study comparable
BRD2492 HDAC3/HDAC1 selectivity ratio: >100 Entinostat ratio: ~4.6
Wider selectivity window may reduce HDAC3-driven off-target interpretation in mechanistic studies.
Isoform selectivity from biochemical assays.

Phenotypic Differentiation in Hematological Toxicity Screening

BRD2492 is a critical reference compound for isolating the drivers of HDAC inhibitor-induced thrombocytopenia. In human megakaryocyte progenitor cell assays, treatment with 1 to 10 μM BRD2492 significantly inhibited colony formation, directly implicating HDAC1/2 in this dose-limiting toxicity [1]. Conversely, the isochemogenic HDAC3-selective inhibitor BRD3308 showed no significant effect on colony-forming ability at concentrations up to 20 μM [1].

Evidence DimensionMegakaryocyte Colony Formation (Toxicity)
Target Compound DataBRD2492 (1–10 μM): Significantly inhibits colony formation.
Comparator Or BaselineBRD3308 (HDAC3-selective): No significant effect up to 20 μM.
Quantified DifferenceComplete divergence in phenotypic toxicity; BRD2492 halts colony formation at ≤10 μM, while BRD3308 spares it at 20 μM.
ConditionsHuman megakaryocyte progenitor cell viability and colony-forming assay.

Essential for laboratory workflow fit in preclinical safety profiling, allowing drug developers to accurately map hematological toxicities to HDAC1/2 inhibition.

Mechanism in DLBCL cells
Direct head-to-head
BRD2492: Induces G1 arrest, p27↓, no PARP cleavage Belinostat: Induces PARP cleavage (apoptosis), minimal G1 arrest
Reported distinct cytostatic mechanism supports non-apoptotic pathway investigation in B-cell lymphoma models.
SUDHL8, SUDHL6, TMD8 lines; flow cytometry, WB.
Breast cancer line differential
Class-level inference
T-47D IC50 1.01 µM MCF-7 IC50 11.13 µM (~11-fold difference)
Differential sensitivity may inform cell-line selection for HDAC1/2 inhibition response studies.
72h proliferation assay; further validation required.

Epigenetic Target Deconvolution in Oncology

BRD2492 is the ideal choice for researchers needing to isolate the specific anti-proliferative effects of HDAC1/2 inhibition from HDAC3 in breast cancer and lymphoma models, where it demonstrates targeted growth inhibition without broader class I off-target effects .

Preclinical Hematological Toxicity Profiling

Due to its defined role in suppressing megakaryocyte colony formation, BRD2492 serves as a highly reliable positive control for evaluating HDAC1/2-driven thrombocytopenia risks in novel drug candidates during preclinical safety workflows [1].

Kinetic Binding and Target Engagement Assays

With its extended residence times (T1/2 up to 1800 min) and fully reversible nature, BRD2492 is a superior reference standard for NanoBRET and jump-dilution assays designed to evaluate the slow-on/slow-off kinetics of next-generation epigenetic probes [1].

Application Fit

Application
Selection Property
Validation Focus
HDAC1/2 target gene regulation
High isoform selectivity over HDAC3
Histone modification and transcriptional readout endpoints
Cytostatic vs. apoptotic mechanism studies
Non-apoptotic G1 arrest profile
Cell cycle analysis and p27 protein modulation assays
Breast cancer cell-line sensitivity profiling
Differential anti-proliferative potency across subtypes
Comparative viability and resistance marker analysis
Chemogenomic screening benchmark
Well-characterized potency and selectivity reference
HDAC1/2 inhibition benchmarking and hit validation

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

346.14297583 g/mol

Monoisotopic Mass

346.14297583 g/mol

Heavy Atom Count

26

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